molecular formula C11H13NO2S B8404868 3-Butyl-1,2-benzisothiazole 1,1-dioxide

3-Butyl-1,2-benzisothiazole 1,1-dioxide

Cat. No. B8404868
M. Wt: 223.29 g/mol
InChI Key: WKMMAHMKURLRPS-UHFFFAOYSA-N
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Patent
US05045223

Procedure details

This material was prepared by adding 2 equivalents of butyllithium to saccharin in THF at -78° C., followed by aqueous workup at pH 9 as described in the literature by Abramovitch et al., J. Chem. Soc. Perkin I, 1974, 2589.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[S:6]1([C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10](=O)[NH:9]1)(=[O:8])=[O:7]>C1COCC1>[CH2:1]([C:10]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=2[S:6](=[O:7])(=[O:8])[N:9]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared

Outcomes

Product
Name
Type
Smiles
C(CCC)C1=NS(C2=C1C=CC=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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